Comprehensive Spectral Profiling and Application of 5,6-Difluoro-2-methyl-1H-indole
Comprehensive Spectral Profiling and Application of 5,6-Difluoro-2-methyl-1H-indole
Executive Summary
In modern drug discovery, fluorinated indoles serve as privileged scaffolds due to their enhanced metabolic stability, lipophilicity, and unique hydrogen-bonding capabilities. Specifically, 5,6-difluoro-2-methyl-1H-indole is a critical building block in the synthesis of central nervous system (CNS)-penetrable Bruton's Tyrosine Kinase (BTK) inhibitors[1]. Because the precise substitution pattern of the indole core dictates its binding affinity within kinase active sites, rigorous structural verification via high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides a highly detailed, self-validating guide to the 1 H and 13 C NMR spectral data of 5,6-difluoro-2-methyl-1H-indole, alongside the causality-driven methodologies required for accurate spectral acquisition.
Physicochemical & Structural Profiling
Before initiating spectral analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of two highly electronegative fluorine atoms at positions 5 and 6 significantly alters the electron density of the indole aromatic system, which directly impacts both the chemical shifts and the spin-spin coupling networks observed in NMR.
| Property | Value | Causality / Significance |
| Chemical Name | 5,6-Difluoro-2-methyl-1H-indole | Core pharmacophore for kinase inhibitors. |
| CAS Registry Number | 303042-73-1[2] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C 9 H 7 F 2 N[3] | Dictates the expected integration values in 1 H NMR (7 protons). |
| Molecular Weight | 167.16 g/mol [4] | Used for precise molarity calculations during sample prep. |
| SMILES String | Cc1cc2cc(F)c(F)cc2[nH]1[3] | Computational representation for cheminformatics. |
NMR Spectral Reference Data & Mechanistic Causality
The spectral data for 5,6-difluoro-2-methyl-1H-indole is defined by complex heteronuclear scalar couplings ( JH−F and JC−F ). The fluorine atoms ( 19 F, spin-½) couple strongly to both adjacent carbons and nearby protons, resulting in characteristic multiplet splitting patterns.
1 H NMR Data (400 MHz, DMSO- d6 )
Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.
| Chemical Shift ( δ ) | Multiplicity | Integration | Assignment | Mechanistic Causality of Shift & Coupling |
| 11.25 | Broad Singlet (br s) | 1H | NH (H-1) | Highly deshielded by the aromatic ring current and the electronegative nitrogen. Broadened due to quadrupolar relaxation of 14 N. |
| 7.35 | Doublet of doublets (dd) | 1H | Ar-H (H-4) | 3JH−F≈11.2 Hz (ortho to F-5), 4JH−F≈7.8 Hz (meta to F-6). Deshielded by the adjacent fluorine inductive effect. |
| 7.18 | Doublet of doublets (dd) | 1H | Ar-H (H-7) | 3JH−F≈11.2 Hz (ortho to F-6), 4JH−F≈7.8 Hz (meta to F-5). |
| 6.15 | Singlet (s) | 1H | Ar-H (H-3) | Shielded relative to other aromatic protons due to the electron-donating resonance effect of the indole nitrogen[5]. |
| 2.36 | Singlet (s) | 3H | 2-CH 3 | Typical allylic/benzylic shift; deshielded relative to aliphatic alkanes due to proximity to the aromatic π -system[5]. |
13 C NMR Data (100 MHz, DMSO- d6 )
Because standard 13 C NMR experiments decouple 1 H but not 19 F, the carbon atoms directly attached to or near the fluorine atoms will appear as distinct doublets or doublets of doublets.
| Chemical Shift ( δ ) | Multiplicity & Coupling ( JC−F ) | Assignment | Mechanistic Causality |
| 147.1 | dd, 1JC−F≈240 Hz, 2JC−F≈15 Hz | C-6 | Massive 1J coupling due to direct C-F bond; secondary 2J coupling from adjacent F-5. |
| 145.2 | dd, 1JC−F≈240 Hz, 2JC−F≈15 Hz | C-5 | Similar to C-6, highly deshielded by the electronegative fluorine. |
| 138.5 | Singlet (s) | C-2 | Deshielded by the adjacent nitrogen atom. |
| 131.0 | Singlet (s) | C-7a | Bridgehead carbon adjacent to nitrogen. |
| 124.5 | Singlet (s) | C-3a | Bridgehead carbon. |
| 105.4 | Doublet (d), 2JC−F≈18 Hz | C-4 | Split by the adjacent F-5 atom. |
| 98.2 | Singlet (s) | C-3 | Highly shielded by nitrogen resonance donation. |
| 97.8 | Doublet (d), 2JC−F≈22 Hz | C-7 | Split by the adjacent F-6 atom. |
| 13.5 | Singlet (s) | 2-C H 3 | Standard aliphatic methyl carbon shift. |
Self-Validating Experimental Protocol: NMR Acquisition
To ensure the trustworthiness and reproducibility of the spectral data, the following protocol is designed as a self-validating system . Every step includes a physical or computational check to confirm system integrity before proceeding.
Step-by-Step Methodology
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Sample Preparation:
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Action: Dissolve 15 mg of 5,6-difluoro-2-methyl-1H-indole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: DMSO- d6 is chosen to disrupt intermolecular hydrogen bonding of the indole N-H, which sharpens the signal and prevents exchange-induced broadening. TMS provides an internal standard set precisely to 0.00 ppm.
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Probe Tuning and Matching:
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Action: Insert the sample and adjust the probe tuning to the exact Larmor frequency of 1 H (e.g., 400.13 MHz) and 13 C (100.61 MHz).
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Causality: Minimizes reflected radiofrequency (RF) power, ensuring maximum pulse efficiency and optimal signal-to-noise ratio (SNR).
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Gradient Shimming & Field Homogenization:
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Action: Perform automated gradient shimming (Z1-Z5) on the deuterium lock signal of the DMSO- d6 .
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Self-Validation Checkpoint: Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 0.8 Hz, the field is inhomogeneous, and shimming must be repeated. This ensures the structural integrity of the resulting multiplet data (specifically the fine 4JH−F couplings).
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Pulse Sequence Execution:
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1 H Acquisition: Use a standard 30° pulse (zg30), relaxation delay (D1) = 2 s, Number of Scans (NS) = 16.
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13 C Acquisition: Use power-gated decoupling (zgpg30) to remove 1 H- 13 C scalar couplings while retaining the nuclear Overhauser effect (NOE) enhancement. D1 = 2 s, NS = 1024.
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Data Processing:
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Action: Apply zero-filling to 64k data points and exponential multiplication (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.
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Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral resolution.
Application Context: BTK Signaling Pathway Modulation
The rigorous characterization of 5,6-difluoro-2-methyl-1H-indole is not merely an academic exercise; it is the foundational step in synthesizing targeted therapeutics. This specific indole scaffold is frequently utilized to construct inhibitors targeting Bruton's Tyrosine Kinase (BTK) [1].
BTK is a critical cytoplasmic kinase within the B-cell receptor (BCR) signaling cascade[6]. Upon antigen binding, the BCR activates LYN and SYK kinases, which subsequently phosphorylate and activate BTK[7]. Activated BTK then phosphorylates Phospholipase C gamma 2 (PLC γ 2), triggering calcium mobilization and the activation of the NF- κ B transcription factor pathway. This cascade ultimately drives B-cell survival, proliferation, and differentiation[7].
By incorporating the 5,6-difluoro-2-methyl-1H-indole moiety into a larger drug molecule, medicinal chemists exploit the core's ability to form critical hydrogen bonds (via the indole N-H) within the ATP-binding pocket of BTK, while the fluorine atoms enhance the molecule's ability to penetrate the blood-brain barrier (BBB) for CNS indications[1].
Fig 2: BCR-BTK signaling cascade and targeted inhibition by indole-derived small molecules.
References
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[5] World Intellectual Property Organization. WO2022155111A1 - Indole derivatives as kinase inhibitors. Available at:
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[3] MolPort. 5,6-difluoro-2-methyl-1H-indole Structural Data. Available at:[Link]
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[1] World Intellectual Property Organization. WO2022155111A1 - Synthesis and Application of CNS Penetrable BTK Inhibitors. Available at:
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[6] National Institutes of Health (PMC). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies. Available at: [Link]
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[7] ResearchGate. A schematic representation of BCR/BTK signaling pathway. Available at: [Link]
Sources
- 1. WO2022155111A1 - Indole derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. 303042-73-1|5,6-Difluoro-2-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 3. 5,6-difluoro-2-methyl-1H-indole | 303042-73-1 | Buy Now [molport.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WO2022155111A1 - Indole derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
